Cas no 946121-36-4 (4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester)

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester is a fluorinated aromatic ester with a nitro and hydroxyl substituent, offering versatile reactivity for synthetic applications. The trifluoromethyl group enhances electrophilic properties, while the nitro and hydroxyl groups provide sites for further functionalization, making it valuable in pharmaceutical and agrochemical intermediates. Its ester moiety improves solubility in organic solvents, facilitating reactions under mild conditions. The compound’s structural features enable selective modifications, supporting the synthesis of complex molecules. High purity and stability under standard storage conditions ensure consistent performance in research and industrial processes. This compound is particularly useful in the development of bioactive compounds and advanced materials.
4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester structure
946121-36-4 structure
商品名:4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
CAS番号:946121-36-4
MF:C9H6F3NO5
メガワット:265.14285326004
MDL:MFCD31557909
CID:4786136

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
    • methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate
    • 4-Hydroxy-3-nitro-5-trifluoromethylbenzoic acid methyl ester
    • 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester
    • MDL: MFCD31557909
    • インチ: 1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3
    • InChIKey: KQUIYCNGTXWNKR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(=O)OC)C=C(C=1O)[N+](=O)[O-])(F)F

計算された属性

  • せいみつぶんしりょう: 265.01980678 g/mol
  • どういたいしつりょう: 265.01980678 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • ぶんしりょう: 265.14

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
182089-2.500g
4-Hydroxy-3-nitro-5-trifluoromethylbenzoic acid methyl ester, 95%
946121-36-4 95%
2.500g
$1486.00 2023-09-10

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester 関連文献

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl esterに関する追加情報

Introduction to 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester (CAS No. 946121-36-4) and Its Emerging Applications in Chemical Biology

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester, identified by the CAS number 946121-36-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique molecular framework, characterized by a hydroxyl group, a nitro group, and a trifluoromethyl substituent on a benzoic acid backbone, endows it with distinct chemical properties that make it a valuable scaffold for drug discovery and mechanistic studies. The presence of these functional groups not only influences its reactivity but also its potential biological activity, making it a compound of interest for researchers exploring novel therapeutic interventions.

The benzoic acid core is a well-documented motif in medicinal chemistry, frequently employed in the design of bioactive molecules due to its stability and compatibility with various biological systems. The introduction of a nitro group at the 3-position enhances electrophilicity, facilitating further functionalization through reduction or condensation reactions. Conversely, the trifluoromethyl group at the 5-position introduces lipophilicity and metabolic stability, which are critical factors in optimizing pharmacokinetic profiles. The hydroxyl group at the 4-position further diversifies its reactivity, enabling conjugation with other biomolecules or participation in hydrogen bonding interactions.

Recent advancements in synthetic methodologies have enabled more efficient access to derivatives of 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester, making it increasingly accessible for academic and industrial research. These synthetic strategies often leverage transition-metal catalysis or palladium-mediated cross-coupling reactions to introduce additional substituents or modify existing ones with high precision. Such developments have not only streamlined the preparation of this compound but also opened new avenues for exploring its pharmacological potential.

In the realm of drug discovery, 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester has been investigated as a precursor for more complex molecules with targeted biological activities. For instance, its nitro group can be reduced to an amine, which can then be further functionalized into heterocyclic structures or incorporated into peptidomimetics. The trifluoromethyl-substituted benzoic acid derivatives are particularly attractive due to their ability to modulate enzyme activity and receptor binding affinities. This has led to its exploration in the development of inhibitors for enzymes such as cyclooxygenases (COX) or cytochrome P450 monooxygenases, which play pivotal roles in inflammatory pathways and drug metabolism.

The hydroxyl group provides an additional handle for derivatization, allowing for the formation of esters, ethers, or sulfonamides that can enhance solubility or target specific cellular pathways. This versatility makes 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester a versatile building block for medicinal chemists seeking to develop novel small-molecule drugs.

Moreover, the compound has found utility in mechanistic studies aimed at understanding enzyme-substrate interactions. Its structural features allow researchers to probe how different functional groups influence binding affinity and catalytic efficiency. For example, kinetic studies have been conducted to evaluate how variations around the benzoic acid core affect the rate of reaction when interacting with metalloenzymes or flavoproteins. Such insights are crucial for designing inhibitors with improved selectivity and potency.

The trifluoromethyl group, in particular, has been shown to significantly impact electronic properties and metabolic stability. This has led to its incorporation into numerous drug candidates that exhibit prolonged half-lives and reduced susceptibility to enzymatic degradation. Recent publications highlight its role in enhancing binding interactions within protein targets by increasing lipophilicity while maintaining polarizability—a key parameter in ligand design.

Recent research has also explored the potential of 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester as an intermediate in the synthesis of bioactive natural products mimics. By leveraging its reactive sites, chemists have been able to construct complex scaffolds that mimic known bioactive molecules but with improved pharmacological profiles. This approach is particularly valuable in cases where natural product analogs exhibit desirable biological activities but suffer from poor solubility or metabolic instability.

The compound’s utility extends beyond pharmaceutical applications; it has been employed in materials science as a precursor for functionalized polymers or coatings that exhibit enhanced thermal stability and chemical resistance. The presence of electron-withdrawing groups such as nitro and trifluoromethyl allows for precise control over polymer properties, making it a promising candidate for advanced material formulations.

In conclusion,4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester (CAS No. 946121-36-4) represents a multifaceted compound with broad applications across chemical biology and materials science. Its unique structural features provide opportunities for diverse derivatization strategies, enabling researchers to develop novel therapeutics with optimized pharmacokinetic profiles. As synthetic methodologies continue to evolve, expect further exploration of this scaffold into uncharted pharmacological territories.

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